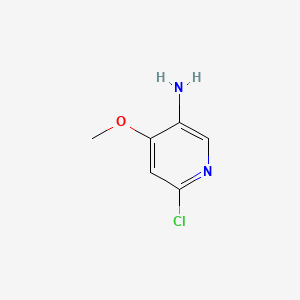

![molecular formula C6H5ClN4 B595138 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 1245643-75-7](/img/structure/B595138.png)

5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

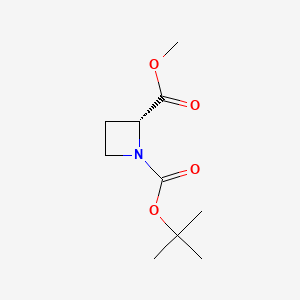

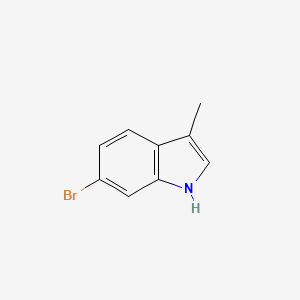

5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It is a heterocyclic compound that presents two possible tautomeric forms: the 1H- and 2H-isomers .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including this compound, has been reported in various studies . The synthetic methods are systematized according to the method to assemble the pyrazolopyridine system . The synthesis often involves the Friedländer cyclocondensation of 4-formyl-functionalized 5-aminopyrazoles with various active methylene compounds .Molecular Structure Analysis

The molecular structure of this compound is composed of a pyrazole bound to a pyridine group . The structure of the compound is closely similar to the purine bases adenine and guanine .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Pyrazolo[3,4-b]pyridin-3-amine, a similar compound, include a melting point of 189-192°C, a predicted boiling point of 315.3±25.0 °C, and a predicted density of 1.61±0.1 g/cm3 .Aplicaciones Científicas De Investigación

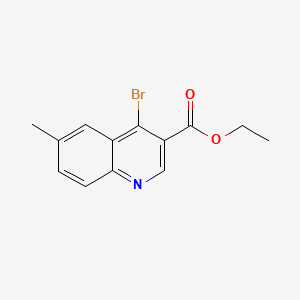

Synthesis and Heterocyclic Chemistry

5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine is a key intermediate in the synthesis of pyrazolo[3,4-b]pyridine derivatives, which are important for the development of novel heterocyclic compounds. Researchers have explored various synthetic routes and modifications to create diverse chemical structures. For instance, an efficient method for synthesizing pyrazolo[3,4‐b]pyrrolo[2,3‐d]pyridines involves the condensation of 5-aminopyrazoles with cyclic β‐keto ester followed by cyclization, demonstrating the versatility of this compound in heterocyclic chemistry (Toche et al., 2008).

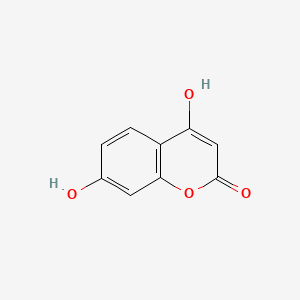

Photophysical Properties

The compound has been used to synthesize pyrazolopyridine annulated heterocycles, where the effect of substituents on photophysical properties was studied. This research is significant for the development of materials with potential applications in fluorescence and optoelectronics. The study highlights the synthesis of pyrazolopyridines with various side chains and their impact on fluorescence properties, offering insights into the design of fluorescent materials (Patil et al., 2011).

Anticancer Activity

Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, synthesized from this compound, have been evaluated for their potential as anticancer agents. This research underscores the importance of structural modifications in enhancing biological activity, where specific derivatives showed promising bioactivity against various cancer cell lines. Such studies are crucial for the discovery of new anticancer medications (Chavva et al., 2013).

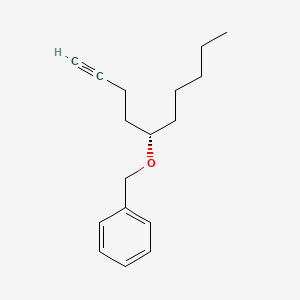

Green Chemistry Approaches

The application of green chemistry principles in the synthesis of pyrazolo[3,4-b]pyridine derivatives using this compound has been demonstrated. Techniques such as microwave-assisted synthesis, ionic liquids, and polyethylene glycol (PEG-400) as a reaction medium have been explored. These approaches highlight the compound's role in facilitating environmentally friendly and efficient synthetic pathways, contributing to sustainable chemical practices (Shi et al., 2010).

Mecanismo De Acción

Target of Action

5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound that has been found to interact with several targets. It is structurally similar to the purine bases adenine and guanine Related compounds have been found to interact with targets such as tropomyosin receptor kinases (trks) , and cyclin-dependent kinases (CDKs) .

Mode of Action

It is known that related compounds interact with their targets by binding to the active site, thereby inhibiting the function of the target . For instance, TRK inhibitors bind to the kinase domain of the receptor, preventing its activation and subsequent downstream signaling .

Biochemical Pathways

Related compounds have been found to affect pathways such as the map kinase signal transduction pathway , and the Ras/Erk, PLC-γ, and PI3K/Akt pathways .

Pharmacokinetics

The polarized nature of the compound, due to the presence of electron-rich and electron-deficient portions, may influence its bioavailability .

Result of Action

Related compounds have been found to exhibit cytotoxic activities against various cancer cell lines .

Direcciones Futuras

Propiedades

IUPAC Name |

5-chloro-2H-pyrazolo[3,4-b]pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H3,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTJLFCDHRGDBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=NNC(=C21)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743263 |

Source

|

| Record name | 5-Chloro-2H-pyrazolo[3,4-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1245643-75-7 |

Source

|

| Record name | 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245643-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2H-pyrazolo[3,4-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4/'-[(Dibutylstannylene)bis(oxy)]bis[(Z)-4-oxo-2-butenoic acid]](/img/structure/B595060.png)